(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid chemical properties
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid
Introduction
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, commonly known as (R)-4-Hydroxyphenyllactic acid, is a significant organic compound belonging to the class of phenylpropanoic acids. These molecules are characterized by a benzene ring attached to a propanoic acid backbone. Specifically, this compound is an alpha-hydroxy acid, featuring a hydroxyl group on the carbon adjacent to the carboxyl group, and is a known human and microbial metabolite of the amino acid tyrosine.[1] Its presence and concentration in biological fluids can be indicative of certain metabolic states or conditions, such as phenylketonuria or tyrosinemia.[1]
This technical guide provides a comprehensive overview of the core chemical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its structure, physicochemical characteristics, and spectroscopic profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its key properties, ensuring scientific integrity and reproducibility.
Molecular Structure and Identification
The chemical identity of a compound is fundamentally defined by its structure and associated identifiers. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is a chiral molecule containing a stereocenter at the C2 position, with this guide focusing on the (R)-enantiomer.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | (R)-4-Hydroxyphenyllactic acid, (R)-p-Hydroxyphenyllactic acid, (R+)-3-(4-hydroxyphenyl)lactate[2] |
| Molecular Formula | C₉H₁₀O₄[2][3][4] |
| Molecular Weight | 182.17 g/mol [3][4][5] |
| CAS Number | 7478-99-1 |
| InChI Key | JVGVDSSUAVXRDY-MRVPVSSYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |
Physicochemical Properties
The physical and chemical behaviors of the molecule are dictated by its functional groups: a carboxylic acid, a secondary alcohol, and a phenol. These groups influence its acidity, solubility, stability, and overall reactivity.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Physical State | Solid at room temperature, typically a powder. | [6] |
| Melting Point | Not experimentally determined in provided sources. Related compounds 3-(4-hydroxyphenyl)propionic acid and 3-(2-hydroxyphenyl)propionic acid melt at 129-131 °C and 86-89 °C, respectively. | [7][8] |
| Water Solubility | 12.9 mg/mL at 16 °C. Generally considered soluble in water and other polar solvents. | [9] |
| logP (Predicted) | 0.310 - 0.7 | [4] |
| pKa₁ (Carboxylic Acid) | Predicted ~3-4. This is the primary acidic proton. | Based on typical carboxylic acid pKa values. |
| pKa₂ (Phenolic Hydroxyl) | Predicted ~9-10. This proton is significantly less acidic than the carboxylic proton. | Based on the pKa of phenol. |
Acidity and pH-Dependent Speciation
The compound possesses two acidic protons, leading to pH-dependent changes in its net charge. The carboxylic acid proton is the most acidic (pKa₁), followed by the phenolic proton (pKa₂). Understanding this behavior is critical for designing separation protocols (e.g., chromatography, extraction) and for predicting its physiological state.
At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), while the phenolic hydroxyl group will remain protonated, resulting in a net charge of -1. The specific pKa values can be experimentally determined via potentiometric titration, as detailed in Section 4.1.
Caption: pH-dependent ionization states of the molecule.
Solubility Profile
The molecule's solubility is a balance between its hydrophilic and hydrophobic features.
-
Polar Solvents: High solubility in polar solvents like water, ethanol, and DMSO is attributed to the three functional groups (carboxylic acid, alcohol, phenol) capable of forming hydrogen bonds.[3][9][10]
-
Non-Polar Solvents: The presence of the aromatic phenyl ring imparts hydrophobic character, leading to limited solubility in non-polar solvents such as hexane or toluene.[9]
This differential solubility is the basis for liquid-liquid extraction procedures used for purification and analysis. For in vivo studies, formulation may require co-solvents or pH adjustment to ensure complete dissolution.[3]
Stability and Storage
While generally stable under normal conditions, the phenolic moiety is susceptible to oxidation, which can be accelerated by high pH, elevated temperatures, or the presence of metal ions.[11][12] This can lead to the formation of colored degradation products.
For long-term integrity, the compound should be stored as a solid in a cool (-20°C), dark, and dry environment, preferably under an inert atmosphere to minimize oxidative degradation.[10] Stock solutions should be prepared fresh; if storage is necessary, they should be kept at -80°C for up to a year.[10]
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule.
-
Aromatic Protons: The protons on the 4-hydroxyphenyl group will appear as two doublets in the aromatic region (~6.7-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Aliphatic Protons:
-
The single proton on the alpha-carbon (CH-OH) will appear as a multiplet (a doublet of doublets, or dd).
-
The two diastereotopic protons of the adjacent methylene group (CH₂) will each appear as a distinct multiplet (dd).
-
-
Labile Protons: The protons of the carboxylic acid (-COOH) and the two hydroxyl groups (-OH) are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.
Causality in Experimental Choice: To definitively identify the labile -OH and -COOH proton signals, a D₂O exchange experiment is employed.[13] Adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of these acidic protons with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding peaks will disappear from the spectrum, confirming their identity.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. In an Electron Ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the intact molecule.
-
Key Fragments:
-
Loss of H₂O (m/z = 164) from the aliphatic hydroxyl group.
-
Loss of the carboxyl group as COOH (m/z = 137) or CO₂ (from the carboxylate).
-
A prominent peak at m/z = 107, corresponding to the hydroxyphenylmethyl cation [HO-C₆H₄-CH₂]⁺, resulting from cleavage of the Cα-Cβ bond. This is often a base peak for this class of compounds.
-
Experimental Protocols for Property Determination
The following protocols describe robust, self-validating methods for determining the key chemical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.
Protocol: Determination of pKa by Potentiometric Titration
Principle: This method relies on monitoring the pH of a solution of the acid as it is neutralized by a strong base of known concentration.[14] The pKa is the pH at which the acid is half-neutralized, a point identified from the inflection of the resulting titration curve.[15] This provides a direct, empirical measurement of the acid's strength in a given solvent system.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Materials & Equipment:
-
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (and/or appropriate cosolvent like ethanol if needed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (50 mL)
-
Beakers
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 100 mL of deionized water. Gentle warming may be used if necessary, followed by cooling to room temperature.[14]
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Ensure the electrode tip does not contact the stir bar.
-
Titration: Fill the burette with the standardized NaOH solution. Record the initial pH of the sample solution. Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading stabilizes. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve. Continue titrating well past the first equivalence point to fully define the curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Identify the volume at the equivalence point (Veq), which corresponds to the midpoint of the steepest part of the curve. A first-derivative plot (ΔpH/ΔV vs. V) can be used to determine this point more accurately.
-
The volume at the half-equivalence point is Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence volume, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), where at the halfway point, [A⁻] = [HA] and log(1) = 0.[14]
-
Protocol: Determination of Aqueous Solubility by Shake-Flask Method
Principle: This is the gold standard method for determining equilibrium solubility.[16] An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.[17][18]
Caption: Workflow for solubility determination by the shake-flask method.
Materials & Equipment:
-
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
-
Solvent (e.g., deionized water, phosphate buffer)
-
Shaking incubator or water bath with temperature control
-
Glass vials with screw caps
-
Syringes and 0.45 µm syringe filters
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials (performing replicates is crucial for trustworthiness) containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Separation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.[16]
-
Quantification:
-
Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a set of calibration standards of the compound at known concentrations.
-
Analyze the standards and the diluted sample using a suitable method. Given the compound's chromophore, UV-Vis spectrophotometry is a rapid and effective choice.[16][19] HPLC provides higher specificity and can separate the analyte from any potential impurities or degradation products.
-
Construct a calibration curve from the standards and use it to determine the concentration of the diluted sample.
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
Conclusion
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is a multifunctional molecule whose chemical behavior is governed by its carboxylic acid, alcohol, and phenol moieties. Its acidity is pH-dependent, and its solubility profile reflects a balance of hydrophilic and hydrophobic characteristics. A thorough understanding of these properties, confirmed through robust experimental protocols as outlined in this guide, is essential for its application in scientific research and drug development, from ensuring purity and stability to designing effective analytical methods and formulations.
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